

In-Depth Technical Guide: UNC8969 Binding Affinity and Kinetics

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Compound of Interest

Compound Name: UNC8969

Cat. No.: B12367983

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Introduction

UNC8969 is a macrocyclic compound identified as a potent, dual inhibitor of the receptor tyrosine kinases (RTKs) MERTK and AXL.[1] These two receptors are members of the TAM (TYRO3, AXL, MERTK) family of RTKs. Aberrant signaling from MERTK and AXL has been implicated in the progression of various cancers, making them attractive targets for therapeutic intervention.[2] **UNC8969** has been designed to induce tumor cell killing in malignancies such as non-small cell lung cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the binding affinity of **UNC8969** to its targets, the associated signaling pathways, and the experimental methodologies used for its characterization.

UNC8969 Binding Affinity

The binding affinity of **UNC8969** for its targets, MERTK and AXL, has been quantified by determining its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Target | IC ₅₀ (nM) |
|--------|-----------------------|
| MERTK | 1.1 ± 0.8 |
| AXL | 5.3 ± 2.7 |

Table 1: Binding Affinity of **UNC8969** for MERTK and AXL.[3]

MERTK and AXL Signaling Pathways

MERTK and AXL are involved in a variety of cellular processes, including cell survival, proliferation, migration, and immune regulation. Upon ligand binding (e.g., Gas6), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways activated by MERTK and AXL include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, all of which are critical for cell growth and survival.

```
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[label="MERTK / AXL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335",
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fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#202124"]; UNC8969 [label="UNC8969", shape=diamond, fillcolor="#5F6368",
fontcolor="#FFFFFF"];

// Edges Ligand -> MERTK_AXL [label="Activation"]; MERTK_AXL -> PI3K; PI3K -> AKT; AKT -
> Survival; MERTK_AXL -> RAS; RAS -> MEK; MEK -> ERK; ERK -> Proliferation; ERK ->
Migration; MERTK_AXL -> JAK; JAK -> STAT; STAT -> Proliferation; UNC8969 -> MERTK_AXL
[arrowhead=tee, label="Inhibition", fontcolor="#EA4335"]; } .dot
```

Caption: MERTK/AXL Signaling Pathway and Inhibition by **UNC8969**.

Binding Kinetics

As of the latest available data, specific kinetic parameters such as the association rate constant (k_{on}) and the dissociation rate constant (k_{off}) for **UNC8969** binding to MERTK and AXL have not been publicly disclosed. These parameters are crucial for a complete understanding of the inhibitor's mechanism of action, as they determine the residence time of the drug on its target.

Experimental Protocols

The determination of **UNC8969**'s binding affinity likely involved the use of advanced cellular and biochemical assays. Based on the available information for similar MERTK/AXL inhibitors, the following protocols are representative of the methods that may have been employed.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify ligand binding to a target protein. It measures the proximity of a fluorescently labeled tracer compound to a NanoLuc® luciferase-tagged target protein. An unlabeled test compound, such as **UNC8969**, competes with the tracer for binding to the target, leading to a decrease in the BRET signal.

Experimental Workflow:

```
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Transfection [label="Transfect cells with\nNanoLuc-MERTK/AXL fusion vector",
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well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Tracer [label="Add NanoBRET Tracer",
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compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C",
fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Add NanoBRET Substrate
and\nmeasure BRET signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis
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```
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Compound; Compound -> Incubation; Incubation -> Detection; Detection -> Analysis; Analysis -
> End; } .dot
```

Caption: NanoBRET™ Target Engagement Assay Workflow.

Detailed Protocol:

- **Cell Culture and Transfection:** HEK293 cells are cultured and transiently transfected with a vector encoding the target protein (MERTK or AXL) fused to NanoLuc® luciferase.

- **Cell Seeding:** Transfected cells are harvested and seeded into white, opaque 384-well plates.
- **Tracer Addition:** A fluorescently labeled NanoBRET™ tracer, which binds to the ATP-binding site of the kinase, is added to the cells.
- **Compound Treatment:** Serial dilutions of **UNC8969** are added to the wells.
- **Incubation:** The plate is incubated for a defined period (e.g., 2 hours) at 37°C to allow the binding to reach equilibrium.
- **Signal Detection:** The NanoBRET™ Nano-Glo® Substrate is added, and the BRET signal (the ratio of acceptor emission to donor emission) is measured using a plate reader.
- **Data Analysis:** The BRET ratio is plotted against the logarithm of the **UNC8969** concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of its target kinase in a cellular context. A decrease in the phosphorylation level of MERTK or AXL in the presence of **UNC8969** indicates target engagement and inhibition.

Experimental Workflow:

```
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Seeding [label="Seed NSCLC cells into plates", fillcolor="#F1F3F4", fontcolor="#202124"];
Compound [label="Treat cells with UNC8969", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubation [label="Incubate for a specified time", fillcolor="#F1F3F4", fontcolor="#202124"];
Lysis [label="Lyse cells to extract proteins", fillcolor="#F1F3F4", fontcolor="#202124"];
Quantification [label="Quantify phosphorylated and total\nMERTK/AXL via Western Blot or ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Analyze data to determine IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF];
```

// Edges Start -> Seeding; Seeding -> Compound; Compound -> Incubation; Incubation -> Lysis; Lysis -> Quantification; Quantification -> Analysis; Analysis -> End; } .dot

Caption: Cell-Based Phosphorylation Assay Workflow.

Detailed Protocol:

- **Cell Culture:** A suitable cell line endogenously expressing MERTK and AXL (e.g., NSCLC cell lines) is cultured to an appropriate confluency.
- **Compound Treatment:** Cells are treated with varying concentrations of **UNC8969** for a specific duration (e.g., 2 hours).
- **Cell Lysis:** After treatment, the cells are washed and then lysed to release the cellular proteins.
- **Protein Quantification:** The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
- **Detection of Phosphorylation:** The levels of phosphorylated MERTK/AXL and total MERTK/AXL are measured. This can be done using various techniques:
 - **Western Blotting:** Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the target proteins.
 - **ELISA (Enzyme-Linked Immunosorbent Assay):** A plate-based assay where lysates are added to wells coated with a capture antibody for the target protein. A detection antibody specific for the phosphorylated form is then used for quantification.
- **Data Analysis:** The ratio of phosphorylated protein to total protein is calculated for each **UNC8969** concentration. These values are then plotted against the log of the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50.

Conclusion

UNC8969 is a potent dual inhibitor of MERTK and AXL with low nanomolar IC50 values. Its ability to block the signaling pathways driven by these kinases provides a strong rationale for

its development as an anti-cancer therapeutic. The experimental protocols described herein represent robust methods for characterizing the binding affinity of such inhibitors in a physiologically relevant context. Further studies to determine the kinetic parameters of **UNC8969** will provide deeper insights into its mechanism of action and may further guide its clinical development.

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References

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- 2. Targeting MERTK and AXL in EGFR Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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